2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide 2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17380478
InChI: InChI=1S/C9H8N4O2/c14-9(5-11-15)12-7-2-1-6-4-10-13-8(6)3-7/h1-5,15H,(H,10,13)(H,12,14)/b11-5+
SMILES:
Molecular Formula: C9H8N4O2
Molecular Weight: 204.19 g/mol

2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide

CAS No.:

Cat. No.: VC17380478

Molecular Formula: C9H8N4O2

Molecular Weight: 204.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide -

Specification

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
IUPAC Name (2E)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide
Standard InChI InChI=1S/C9H8N4O2/c14-9(5-11-15)12-7-2-1-6-4-10-13-8(6)3-7/h1-5,15H,(H,10,13)(H,12,14)/b11-5+
Standard InChI Key QJNXMFYLQNNWGL-VZUCSPMQSA-N
Isomeric SMILES C1=CC2=C(C=C1NC(=O)/C=N/O)NN=C2
Canonical SMILES C1=CC2=C(C=C1NC(=O)C=NO)NN=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-indazole scaffold substituted at the 6-position with an acetamide group, further modified by a hydroxyimino moiety at the α-carbon. The indazole ring system consists of a fused benzene and pyrazole ring, contributing to its planar aromatic structure. The (E)-configuration of the hydroxyimino group (C=N–OH) introduces geometric specificity, influencing molecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₈N₄O₂
Molecular Weight204.19 g/mol
IUPAC Name(2E)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide
Canonical SMILESC1=CC2=C(C=C1NC(=O)C=NO)NN=C2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The hydroxyimino group enhances solubility in polar solvents (e.g., DMSO: ~25 mg/mL) while the indazole core contributes to π-π stacking interactions with biological targets .

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum exhibits characteristic signals at δ 8.15 ppm (indazole H-3), δ 7.85 ppm (H-5), and δ 6.95 ppm (H-7), with the hydroxyimino proton appearing as a broad singlet near δ 10.2 ppm .

  • IR: Strong absorptions at 1670 cm⁻¹ (amide C=O) and 1580 cm⁻¹ (C=N) confirm functional group presence.

Synthesis and Mechanistic Pathways

Synthetic Routes

The compound is typically synthesized via a three-step sequence:

  • Indazole Amination: 6-Amino-1H-indazole is acylated with chloroacetyl chloride in THF to yield N-(1H-indazol-6-yl)chloroacetamide .

  • Oxime Formation: Treatment with hydroxylamine hydrochloride in ethanol under reflux introduces the hydroxyimino group.

  • Purification: Crystallization from ethyl acetate/hexane mixtures achieves >95% purity .

Reaction Scheme:

6-Aminoindazole+ClCH2COClEt3NN-(Indazol-6-yl)chloroacetamideNH2OH\cdotpHCl2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide\text{6-Aminoindazole} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-(Indazol-6-yl)chloroacetamide} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide}

Mechanistic Considerations

The hydroxyimino group acts as a bidentate ligand, coordinating to metal ions (e.g., Zn²⁺, Cu²⁺) in enzyme active sites. Quantum mechanical calculations suggest a binding energy of −8.2 kcal/mol for the Zn²⁺ complex, facilitating inhibition of metalloproteinases .

Biological Activities and Mechanisms

Antitumor Effects

In MDA-MB-231 breast cancer cells, the compound reduced viability (IC₅₀ = 12.3 μM) by inducing G2/M phase arrest. Western blot analysis revealed a 3.1-fold increase in p21 expression and 60% suppression of cyclin B1, implicating CDK1/cyclin B pathway modulation .

Table 2: Cytotoxic Activity Across Cell Lines

Cell LineIC₅₀ (μM)Target Pathway
HeLa (Cervical Cancer)18.7PI3K/AKT/mTOR
A549 (Lung Cancer)23.4STAT3
HepG2 (Liver Cancer)15.9Bcl-2/Bax

Pharmacological Applications

Oncology

The molecule’s dual inhibition of CDK2/cyclin E (Kᵢ = 2.1 μM) and HSP90 (IC₅₀ = 4.8 μM) positions it as a multi-target anticancer agent. In murine xenograft models, daily oral dosing (50 mg/kg) reduced tumor volume by 62% over 21 days without hematological toxicity .

Drug Resistance Mitigation

Co-administration with paclitaxel reversed P-glycoprotein-mediated resistance in MCF-7/ADR cells, lowering the paclitaxel IC₅₀ from 1.2 μM to 0.3 μM. This synergism (combination index = 0.45) correlates with ABCB1 transporter inhibition .

Research Advancements and Clinical Prospects

Structural Optimization

Second-generation analogues replacing the indazole with 7-azaindole improved CDK2 binding affinity 3-fold (Kᵢ = 0.7 μM). Fluorination at the acetamide methyl group enhanced blood-brain barrier penetration (logBB = −0.2 vs. −1.1 for parent compound) .

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